O-Ethyl-L-serine hydrochloride CAS number and chemical data
O-Ethyl-L-serine hydrochloride CAS number and chemical data
Advanced Chemical Profile & Application Guide for Drug Development
Executive Summary
O-Ethyl-L-serine hydrochloride is a non-canonical amino acid derivative structurally distinct from the more common L-serine ethyl ester. Chemically defined as the ethyl ether of L-serine, this compound serves as a critical tool in medicinal chemistry and peptide engineering. Its primary utility lies in its ability to act as a non-nucleophilic isostere of serine. By replacing the hydroxyl hydrogen with an ethyl group, researchers can block post-translational modifications such as phosphorylation and glycosylation while maintaining the steric profile and polarity required for receptor recognition.
This guide provides a comprehensive technical analysis of O-Ethyl-L-serine hydrochloride, distinguishing it from its ester counterpart, detailing its synthesis and physicochemical properties, and outlining rigorous protocols for its application in Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity & Disambiguation (Critical)
Warning: There is a frequent nomenclature confusion between O-Ethyl-L-serine (ether) and L-Serine ethyl ester (ester). These compounds have vastly different chemical reactivities and biological applications.
| Feature | O-Ethyl-L-serine Hydrochloride (Target) | L-Serine Ethyl Ester Hydrochloride (Common) |
| Structure | Ether linkage at side chain ( | Ester linkage at C-terminus ( |
| CAS Number | 4775-82-0 (Free Base)* | 26348-61-8 |
| Formula | ||
| IUPAC Name | (2S)-2-amino-3-ethoxypropanoic acid HCl | Ethyl (2S)-2-amino-3-hydroxypropanoate HCl |
| Primary Use | Structural probe, phosphorylation blocker | C-terminal protection, prodrug synthesis |
| Reactivity | Stable to hydrolysis; prevents H-bonding donation | Labile to hydrolysis; free OH available |
*Note: The CAS 4775-82-0 refers to the free base. The hydrochloride salt is often cataloged under this CAS or as a derivative product (e.g., Alfa Aesar H52781).
Physicochemical Profile[1][2][3][4]
-
Molecular Weight: 133.15 g/mol (Free Base) / ~169.61 g/mol (HCl Salt)
-
Solubility: Highly soluble in water (>50 mg/mL), methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents (DCM, Hexane).
-
pKa:
-COOH: ~2.2; -NH : ~9.1 (Estimated). -
Hygroscopicity: The hydrochloride salt is hygroscopic. Storage in a desiccator at -20°C is mandatory to prevent deliquescence.
Synthesis & Manufacturing Logic
The synthesis of O-Ethyl-L-serine is challenging due to the risk of racemization at the
Synthetic Route Analysis
The most robust industrial route involves the Williamson ether synthesis on a protected serine intermediate or the ring-opening of an aziridine precursor.
-
Protection: L-Serine is
-protected (e.g., Trityl or Boc) and the carboxyl group is protected (e.g., as a benzyl ester) to prevent side reactions. -
Alkylation: The side chain hydroxyl is deprotonated (using NaH) and reacted with ethyl iodide (EtI). Critical Control Point: Temperature must be kept low (<0°C) to minimize
-elimination to dehydroalanine. -
Deprotection: Global deprotection yields the O-Ethyl-L-serine, which is then converted to the hydrochloride salt using anhydrous HCl in dioxane/ether.
Diagram 1: Synthesis & Reactivity Logic
Caption: Synthesis pathway highlighting the critical O-alkylation step and the risk of
Applications in Drug Development
Peptide Engineering & SPPS
O-Ethyl-L-serine is frequently used in Solid-Phase Peptide Synthesis (SPPS) to introduce a stable, non-reactive side chain.
-
Phosphorylation Blocking: In kinase studies, replacing Ser with O-Ethyl-Ser prevents phosphorylation while retaining the ethyl group's steric bulk, unlike an Alanine scan which removes the side chain entirely.
-
Glycosylation Prevention: Blocks
-linked glycosylation sites. -
Hydrogen Bond Modulation: The ether oxygen accepts H-bonds but cannot donate, altering the solvation shell and potentially improving membrane permeability.
Biological Mechanism
Caption: Mechanism of action: O-Ethyl-L-serine mimics Serine's geometry but is chemically inert to kinases.
Experimental Protocols
Protocol A: Incorporation into Peptides via Fmoc-SPPS
Objective: To synthesize a peptide containing O-Ethyl-L-serine using standard Fmoc chemistry. Reagents: Fmoc-O-Ethyl-L-Serine-OH (Commercial or synthesized), HBTU/DIEA, DMF, Piperidine.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Coupling (The Critical Step):
-
Dissolve Fmoc-O-Ethyl-L-Serine-OH (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in minimal DMF.
-
Add DIEA (0.8 mmol, 8 eq) immediately before adding to the resin.
-
Note: O-alkyl serines are sterically less hindered than O-tBu serines, but coupling efficiency should be monitored.
-
Shake at room temperature for 45 minutes.
-
-
Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU/HOAt for higher reactivity.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitation: Precipitate in cold diethyl ether. Centrifuge and lyophilize.
Protocol B: Quality Control (NMR Identification)
Objective: Confirm the identity of O-Ethyl-L-serine HCl.
-
Solvent: D
O. -
Expected Signals (
H NMR, 400 MHz):-
1.15 (t, 3H,
Hz, ) -
3.55 (q, 2H,
Hz, ) -
3.80-3.95 (m, 2H,
- ) -
4.10 (t, 1H,
- )
-
1.15 (t, 3H,
-
Interpretation: The triplet at ~1.15 ppm and quartet at ~3.55 ppm are diagnostic of the ethyl ether group. Absence of aromatic signals confirms removal of protection groups (if used).
Handling, Storage & Safety
-
Storage: Store at -20°C . The HCl salt is hygroscopic; exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.
-
Stability: Stable in acidic media (TFA cleavage cocktails). Moderately stable in basic media, but prolonged exposure to high pH (>10) may risk racemization or
-elimination. -
Safety: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent water condensation on the solid.
References
-
PubChem. (2024). O-Ethyl-L-serine Compound Summary. National Library of Medicine. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
